MC-70

Descripción general

Descripción

MC70, también conocido como MC-70, es un potente inhibidor de la glicoproteína P (P-gp). La P-gp es una proteína transportadora de casetes de unión a ATP (ABC) responsable del flujo de salida de varios fármacos y xenobióticos de las células. MC70 se ha estudiado por su capacidad para modular la resistencia a múltiples fármacos debido a la sobreexpresión de P-gp .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La ruta sintética para MC70 implica transformaciones químicas específicas. Desafortunadamente, los procedimientos sintéticos detallados no están fácilmente disponibles en la literatura. Se sintetiza a través de una serie de reacciones que conducen al compuesto final.

Métodos de producción industrial: MC70 es principalmente un compuesto de investigación, y sus métodos de producción a escala industrial no están bien documentados. Generalmente se obtiene mediante síntesis personalizada por laboratorios especializados.

Análisis De Reacciones Químicas

MC70 experimenta diversas reacciones químicas, incluida la oxidación, la reducción y la sustitución. Los reactivos y las condiciones comunes utilizados en estas reacciones dependen del contexto y pueden variar en función de la reacción específica. Los productos principales formados a partir de estas reacciones no se informan explícitamente en la literatura disponible.

Aplicaciones Científicas De Investigación

Properties of MC-70

This compound is characterized by:

- Viscosity : Ranges from 70 to 140 centistokes, making it thicker than MC-30, which is advantageous for specific applications.

- Curing Characteristics : Its medium-curing nature allows for prolonged workability, facilitating better penetration and bonding with aggregates.

- Solvent Composition : Typically contains a higher proportion of kerosene or similar solvents, influencing its evaporation rate and application properties .

Key Applications in Road Construction

-

Surface Treatments :

- This compound is often used in surface dressing operations to create a robust layer that enhances weather resistance.

-

Tack Coat :

- Its viscosity makes it ideal for tack coats, ensuring strong adhesion between layers of asphalt in pavement structures.

-

Patching and Repair :

- Effective in cold mix asphalt applications, this compound facilitates the repair of existing road surfaces, particularly in moderate temperatures.

- Dust Control :

Advantages of Using this compound

- Workability : The balance between viscosity and curing rate allows for effective application under various climatic conditions.

- Bonding Efficiency : Provides excellent bonding capabilities critical for the durability of road surfaces.

- Versatility : Suitable for multiple stages of road construction and maintenance operations.

Environmental and Health Considerations

The application of this compound is associated with VOC emissions, necessitating adherence to safety and environmental regulations. The industry is gradually shifting towards more sustainable practices while recognizing the specific advantages that this compound offers in certain scenarios .

Case Studies and Research Findings

Several studies have highlighted the efficacy and safety profile of this compound:

- Vascular Toxicity Assessment :

- P-glycoprotein Inhibition :

- Comparative Studies on Bitumen Types :

Mecanismo De Acción

MC70 inhibe la P-gp, lo que evita la salida de fármacos de las células. Los objetivos moleculares y las vías exactas implicados en esta inhibición siguen siendo objeto de investigación en curso. Se necesitan más investigaciones para dilucidar el mecanismo preciso.

Comparación Con Compuestos Similares

Si bien la singularidad de MC70 radica en su potente inhibición de P-gp, es esencial compararlo con compuestos relacionados. Desafortunadamente, los compuestos similares específicos no se enumeran explícitamente en la literatura disponible.

Actividad Biológica

MC-70, a potent P-glycoprotein (P-gp) inhibitor, has garnered attention for its biological activities, particularly in the context of multidrug resistance (MDR) in cancer therapy. P-glycoprotein is an ATP-binding cassette transporter that plays a critical role in the efflux of various drugs, contributing to therapeutic failures in cancer treatment. This article explores the biological activity of this compound, including its mechanisms of action, efficacy, and potential applications based on recent research findings.

This compound functions primarily as a P-gp inhibitor. By inhibiting this transporter, this compound enhances the intracellular concentration of chemotherapeutic agents, thereby overcoming MDR. Research indicates that this compound exhibits high selectivity towards P-gp compared to other transporters such as MRP1 (Multidrug Resistance-associated Protein 1) .

Key Findings:

- Inhibition Potency : this compound has shown effective inhibition with EC50 values ranging from low micromolar to sub-nanomolar concentrations. Notably, some derivatives of this compound demonstrated EC50 values as low as 0.60 nM .

- Cell Viability : Studies have demonstrated that at concentrations exceeding 10 μM, this compound significantly impacts cell viability in vascular smooth muscle cells (A7r5) and endothelial cells (EA.hy926), causing morphological changes .

Efficacy Against P-Glycoprotein

The following table summarizes the biological activity of this compound and its derivatives against P-gp:

| Compound | EC50 (nM) | Mechanism of Action | Selectivity |

|---|---|---|---|

| This compound | 0.60 | P-gp inhibition | High |

| Compound 15 | 0.97 | P-gp inhibition | High |

| Compound 19 | 1.30 | P-gp inhibition | High |

| Compound 27 | 0.90 | P-gp inhibition | High |

Vascular Effects

This compound's effects on vascular tissues have also been studied:

- Contraction Inhibition : In fresh rat aorta rings, this compound antagonized phenylephrine-induced contractions in a concentration-dependent manner with IC50 values ranging from 1.67 to 14.49 μM .

- Calcium Channel Inhibition : The compound inhibited L-type calcium channel currents (ICa1.2) with an IC50 value of 16.81 μM .

Case Study: In Vivo Applications

Recent studies have explored the potential of this compound as a positron emission tomography (PET) tracer for assessing P-gp expression in vivo. The findings suggest that while this compound can serve as a diagnostic tool, its vascular toxicity at higher concentrations necessitates careful evaluation in clinical settings .

Case Study: Combination Therapy

Research has indicated that combining this compound with traditional chemotherapeutics may enhance therapeutic efficacy by mitigating MDR effects. This combination therapy approach could potentially improve outcomes for patients with resistant cancer types .

Propiedades

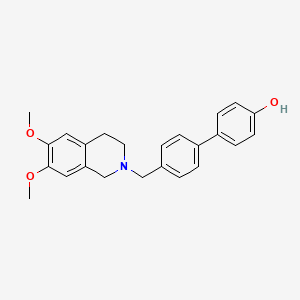

IUPAC Name |

4-[4-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]phenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25NO3/c1-27-23-13-20-11-12-25(16-21(20)14-24(23)28-2)15-17-3-5-18(6-4-17)19-7-9-22(26)10-8-19/h3-10,13-14,26H,11-12,15-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATYXTVKHMLAWBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CN(CCC2=C1)CC3=CC=C(C=C3)C4=CC=C(C=C4)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: MC70 acts as both a high-affinity substrate and a positive allosteric modulator of P-gp. [] This means it binds to P-gp, inhibiting the efflux of other substrates, while also potentially enhancing P-gp's transport activity under certain conditions.

ANone: By inhibiting P-gp, MC70 can:

- Reverse multidrug resistance: This allows chemotherapeutic agents that are typically effluxed by P-gp to remain inside cancer cells and exert their cytotoxic effects. [, ]

- Modulate drug distribution: MC70 can potentially impact the distribution of P-gp substrates to various tissues, including the brain, where P-gp plays a significant role in the blood-brain barrier. [, ]

ANone: The molecular formula of MC70 is C24H25NO3, and its molecular weight is 375.46 g/mol.

ANone: While the provided abstracts do not include specific spectroscopic data, techniques like NMR and mass spectrometry are routinely employed for structural characterization of such compounds.

ANone: The provided research papers primarily focus on MC70's biological activity and do not provide information about its material compatibility or stability under various conditions outside a biological context.

ANone: MC70 is not reported to possess catalytic properties. Its primary area of investigation revolves around its biological activity as a P-gp modulator.

ANone: Yes, molecular modeling studies, including molecular dynamics simulations, have been employed to:

- Rationalize MC70's binding mode to P-gp: These studies provide insights into the interactions responsible for MC70's high affinity for the transporter. []

- Investigate the impact of MC70 on P-gp dynamics: Simulations suggest that MC70 binding can influence the conformational changes of P-gp, potentially explaining its modulatory effects. []

ANone: While not explicitly mentioned, QSAR studies are valuable tools in drug discovery and could be applied to MC70 and its derivatives to explore the relationship between their structure and P-gp modulating activity.

ANone: Researchers have explored structural modifications to the MC70 scaffold, particularly around the phenolic group, to understand its SAR:

- Modification of the phenolic group: Replacing the biphenyl moiety with a coumarin fluorophore led to the development of compound 4c, which retained good P-gp activity and showed improved selectivity over other transporters like MRP1. []

- Introduction of furazan rings: Conjugation of furazan rings to MC70 through flexible alkyl chains resulted in highly potent and selective P-gp ligands, with some derivatives displaying sub-nanomolar EC50 values. []

ANone: The provided abstracts do not provide specific details on MC70's stability under various storage conditions or formulation strategies to enhance its stability, solubility, or bioavailability.

ANone: The research papers primarily focus on MC70's in vitro and preliminary in vivo characterization. Information regarding its compliance with SHE regulations and long-term safety profiles would be addressed in later stages of drug development.

ANone: Several lines of evidence highlight MC70's potential:

- In vitro studies: MC70 effectively blocks P-gp-mediated calcein-AM efflux in cell-based assays. []

- Restoration of doxorubicin sensitivity: MC70 can re-sensitize resistant cancer cells to doxorubicin, a chemotherapeutic agent often expelled by P-gp. [, ]

- Preliminary in vivo data: While detailed in vivo data is limited in the provided abstracts, MC18, a related compound, has been proposed as a valuable PET tracer for measuring P-gp expression in vivo, suggesting potential for MC70 in similar applications. []

ANone: While detailed toxicity profiles are not extensively discussed in the abstracts, one study mentions:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.